Technical Monograph: Ethyl Octahydro-2H-Quinolizine-3-Carboxylate (CAS 76211-05-7)
Technical Monograph: Ethyl Octahydro-2H-Quinolizine-3-Carboxylate (CAS 76211-05-7)
The Quinolizidine Scaffold: A Stereochemically Rich Platform for Medicinal Chemistry [1][2]
Executive Summary
Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS 76211-05-7) represents a critical structural motif in the synthesis of quinolizidine alkaloids and synthetic pharmaceutical agents.[1][2][3] Characterized by its bicyclic, nitrogen-bridgehead architecture, this compound serves as a versatile stereochemical scaffold.[1][2] Unlike flat aromatic heterocycles, the octahydroquinolizine core offers a distinct three-dimensional vector space (Fsp3 richness), making it invaluable for fragment-based drug discovery (FBDD) targeting GPCRs and ion channels.[1][2] This guide details the physicochemical properties, synthetic pathways, and medicinal utility of this compound, emphasizing its role as a precursor to lupinine analogs and pharmacological probes.[1][2]
Chemical Architecture & Stereochemical Dynamics[1][2]
The defining feature of CAS 76211-05-7 is the quinolizidine core (octahydro-2H-quinolizine).[1][2][4] This bicyclic system consists of two fused six-membered rings sharing a nitrogen atom at the bridgehead.[1][2]
1.1 Structural Parameters
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Key Functional Group: Ethyl ester at the C3 position (providing a handle for nucleophilic acyl substitution or reduction).[1][2]
1.2 Conformational Analysis (The Trans-Cis Equilibrium)
The biological activity of quinolizidine derivatives is dictated by the stereochemistry of the ring fusion.[1][2] The bridgehead nitrogen possesses a lone pair that can undergo inversion.[1][2]
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Trans-Fused: The thermodynamically stable conformer where the lone pair is anti-periplanar to the C-C bridge bonds.[1][2] This mimics the trans-decalin system, providing a rigid, extended scaffold.[1][2]
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Cis-Fused: Less stable but accessible, often required for binding to specific receptor pockets that demand a "bent" conformation.[1][2]
The presence of the ethoxycarbonyl group at C3 introduces an additional chiral center, creating potential diastereomers (e.g., 3R,9aR vs 3S,9aR).[1][2]
Synthetic Methodologies
The synthesis of CAS 76211-05-7 typically follows two primary retrosynthetic disconnections: catalytic hydrogenation of heteroaromatic precursors or cyclization of acyclic diesters.[1][2]
2.1 Protocol A: Catalytic Hydrogenation (The Aromatic Reduction Route)
This method is preferred for scale-up due to the availability of quinolizine or pyridine-acrylic precursors.[1][2]
Reaction Logic: The reduction of the aromatic pyridine ring and the simultaneous saturation of the second ring is achieved using high-pressure hydrogenation.[1][2] Platinum (IV) oxide (Adams' catalyst) is the standard choice to ensure complete saturation without hydrogenolysis of the ester.[1][2]
Step-by-Step Workflow:
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Precursor Preparation: Condensation of ethyl 2-pyridylacetate with ethyl acrylate (via Michael addition) followed by Dieckmann cyclization and decarboxylation yields the keto-quinolizine intermediate.[1][2]
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Hydrogenation:
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Workup: Filtration through Celite to remove catalyst. Neutralization of the filtrate with NaHCO₃ (aq) to liberate the free base.[1][2]
-
Purification: Vacuum distillation (bp ~110-115°C at 0.5 mmHg) or column chromatography (SiO₂, Hexane/EtOAc gradient).
2.2 Protocol B: The Dieckmann Cyclization Strategy
Used when specific stereocontrol at C3 is required prior to ring closure.[1][2]
Workflow Visualization (DOT):
Figure 1: Synthetic pathway via Dieckmann Condensation, allowing for ring construction from piperidine precursors.[1][2]
Medicinal Chemistry Applications
CAS 76211-05-7 is not typically the final drug but a high-value intermediate .[1][2] Its value lies in the "handle" (ester group) and the "scaffold" (quinolizidine ring).[1][2]
3.1 Pharmacophore Mapping
The quinolizidine ring mimics the structure of Lupin alkaloids (e.g., Lupinine, Sparteine).[1][2]
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Target Class: Acetylcholine Receptors (nAChR), Sodium Channels, and specific GPCRs.[1][2]
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Mechanism: The protonated bridgehead nitrogen at physiological pH (pKa ~9.[1][2]0) acts as a cation anchor, interacting with aspartate residues in receptor binding pockets.[1][2]
3.2 Derivatization Strategies (SAR Expansion)
Researchers utilize the ethyl ester to generate libraries:
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Reduction: LiAlH₄ reduction yields the primary alcohol (Lupinine analog), which can be coupled to aryl acids to create local anesthetics.[1][2]
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Amidation: Reaction with primary amines creates rigid amides, often investigated for anti-arrhythmic activity (Class I anti-arrhythmics).[1][2]
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Chiral Resolution: Resolving the racemic ester into pure enantiomers allows for probing the stereospecificity of receptor binding sites.[1][2]
Table 1: Functional Transformations of CAS 76211-05-7
| Reaction Type | Reagent | Product Class | Potential Application |
| Reduction | LiAlH₄ / THF | 3-Hydroxymethyl-quinolizidine | Lupinine analogs (Antimicrobial) |
| Amidation | R-NH₂ / TBTU | Quinolizidine-3-carboxamide | Anti-arrhythmic / Na+ Channel Blockers |
| Hydrolysis | LiOH / MeOH | Quinolizidine-3-carboxylic acid | Zwitterionic building blocks |
| Alkylation | R-X (at Nitrogen) | Quaternary Ammonium Salt | Neuromuscular blocking agents |
Analytical Validation & Quality Control
To ensure the integrity of the material for biological testing, the following analytical parameters must be met.
4.1 NMR Characterization (Self-Validating)
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¹H NMR (CDCl₃, 400 MHz):
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Look for the triplet at ~1.25 ppm (methyl of ethyl ester).[1][2]
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Look for the quartet at ~4.15 ppm (methylene of ethyl ester).[1][2]
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Diagnostic Signal: The bridgehead protons (9a-H) typically appear as broad multiplets around 1.8–2.2 ppm.[1][2] The chemical shift of these protons is sensitive to the cis/trans ring fusion.[1][2]
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-
¹³C NMR:
4.2 Mass Spectrometry[1][2]
Safety & Handling
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Storage: The ester is stable, but the tertiary amine is susceptible to N-oxidation over time.[1][2] Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
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Solubility: Highly soluble in organic solvents (DCM, MeOH, EtOAc).[1][2] Sparingly soluble in water unless protonated (forms HCl salt).[1][2]
References
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National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 12519345, Ethyl octahydro-2H-quinolizine-3-carboxylate. Retrieved January 29, 2026, from [Link]
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Reilly, L. W., Nelson, R. B., & Gribble, G. W. (2018).[1][2] Short Synthesis of 2-oxo-1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizine. Organic Preparations and Procedures International. Retrieved January 29, 2026, from [Link][1][2]
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Saji, S. M. (2025).[1][2][7] Quinoline and its derivatives: A comprehensive review. International Journal of Pharmaceutical Sciences. Retrieved January 29, 2026, from [Link][1][2]
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- 3. 76211-05-7 | MFCD09952445 | Ethyl octahydro-2H-quinolizine-3-carboxylate [aaronchem.com]
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